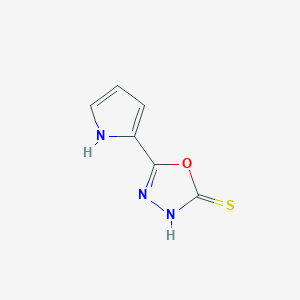
THULIUM SILICIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium Silicide is a compound of Thulium, a bright, silvery metal . Thulium is found principally in the mineral monazite and is extracted by ion exchange and solvent extraction . It is used in lasers with surgical applications and when irradiated in a nuclear reactor, it produces an isotope that emits x-rays .
Synthesis Analysis
This compound nanostructures can be synthesized on silicon (001) surfaces under certain growth conditions . The fabrication of thulium-doped silica fibers involves the use of the modified chemical vapor deposition (MCVD) technique coupled with solution doping .Molecular Structure Analysis
Thulium forms three bulk silicides, Tm5Si3, TmSi, and Tm3Si5, with very different compositions and crystal structures . Scanning tunneling microscopy shows the formation of both nanowires and larger square islands . Cross-sectional high-resolution transmission electron microscopy reveals both orthorhombic TmSi and hexagonal Tm3Si5 .Chemical Reactions Analysis
Thulium exhibits reactivity when exposed to water, resulting in the formation of thulium hydroxide . The reaction of the substance exhibits a sluggish response when exposed to cold water while displaying an accelerated rate of reaction when subjected to hot water .Physical And Chemical Properties Analysis
Thulium has a melting point of 1545°C, a boiling point of 1950°C, and a density of 9.32 g/cm³ . It is solid at 20°C . This compound-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity .Mécanisme D'action
The epitaxial growth of rare earth (RE) metal silicides on silicon has attracted interest since self-assembled nanowires can form on the Si (001) surface under certain growth conditions . These nanowires display metallic conduction and are promising candidates for future nanoscale interconnects and devices .
Safety and Hazards
Orientations Futures
Thulium Silicide nanostructures have the potential for nanowire formation due to their lattice mismatch anisotropy with the substrate when grown on the Si (001) surface . These nanowires are promising candidates for future nanoscale interconnects and devices . Silicide-based thermoelectric (TE) materials are also promising candidates for automotive TE generators .
Propriétés
Numéro CAS |
12039-84-8 |
|---|---|
Formule moléculaire |
Si2Tm |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



